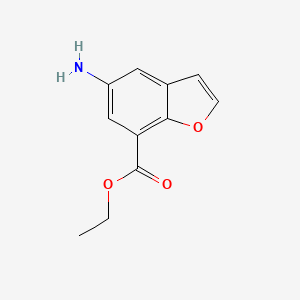![molecular formula C7H5BrN2S B12974186 4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
4-Bromo-7-methylthieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties. Thienopyrimidines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with bromoacetyl bromide, followed by cyclization with formamidine acetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 4-Bromo-7-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The thienopyrimidine ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
4-Bromo-7-methylthieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Researchers study the compound’s effects on cellular processes, such as cell proliferation and apoptosis, to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules, which can be utilized in pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-Bromo-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular signaling, leading to the modulation of various biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell growth and differentiation . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity .
類似化合物との比較
Thieno[2,3-d]pyrimidine: Another member of the thienopyrimidine family, known for its anticancer and anti-inflammatory properties.
4-Chloro-7-methylthieno[3,2-d]pyrimidine: Similar in structure but with a chlorine atom instead of bromine, exhibiting different reactivity and biological activity.
2,4-Dichlorothieno[3,2-d]pyrimidine: A compound with two chlorine atoms, used in various chemical and biological studies.
Uniqueness: 4-Bromo-7-methylthieno[3,2-d]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific proteins and enzymes . This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological processes.
特性
分子式 |
C7H5BrN2S |
|---|---|
分子量 |
229.10 g/mol |
IUPAC名 |
4-bromo-7-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3 |
InChIキー |
ZEKZDSQGCSWZHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=C1N=CN=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)
![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)
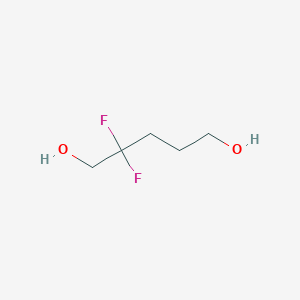
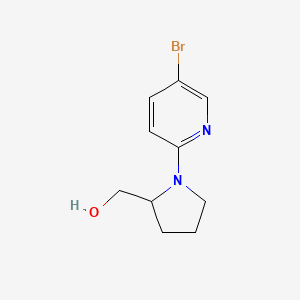
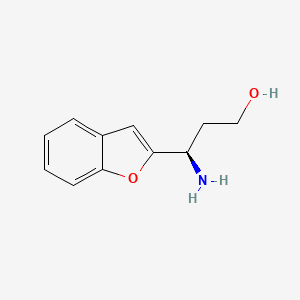
![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)
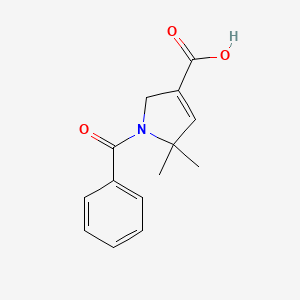

![2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B12974145.png)


![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
